molecular formula C25H20N4O4 B1585111 2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)- CAS No. 6410-32-8

2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-

Cat. No.: B1585111
CAS No.: 6410-32-8
M. Wt: 440.4 g/mol
InChI Key: KDLDNQQRGJAGIS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Assignment

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex aromatic molecules with multiple functional groups. The complete International Union of Pure and Applied Chemistry name is 3-hydroxy-4-[(2-methyl-4-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide, which precisely describes the structural arrangement and substitution pattern of the molecule. This nomenclature system provides a standardized method for unambiguously identifying the compound based on its chemical structure.

The Chemical Abstracts Service registry number for this compound is 6410-32-8, which serves as a unique numerical identifier within chemical databases and regulatory systems. This registry number facilitates precise identification and retrieval of information about the compound across various scientific and commercial databases. The assignment of Chemical Abstracts Service numbers follows systematic protocols established by the American Chemical Society to ensure consistent identification of chemical substances worldwide.

The European Community number 229-102-5 provides additional regulatory identification within European chemical classification systems. These multiple identification systems reflect the importance of precise chemical nomenclature in international scientific communication and regulatory compliance. The standardized naming conventions ensure that researchers worldwide can accurately identify and reference this specific molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of 2-naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)- is C₂₅H₂₀N₄O₄, indicating a complex organic molecule containing 25 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms. This elemental composition reflects the compound's substantial molecular complexity and the presence of multiple functional groups including aromatic rings, azo linkages, hydroxyl groups, carboxamide functionality, and nitro substituents.

Property Value Reference
Molecular Formula C₂₅H₂₀N₄O₄
Molecular Weight 440.45 g/mol
Heavy Atom Count 33 atoms
Nitrogen Content 4 atoms
Oxygen Content 4 atoms

The molecular weight of 440.45 grams per mole places this compound in the range of medium-sized organic molecules suitable for various industrial applications. The relatively high molecular weight is consistent with the presence of two aromatic ring systems and multiple substituents. The nitrogen-to-carbon ratio of 4:25 indicates significant nitrogen content, primarily attributed to the azo linkage and nitro substituent, which contributes to the compound's electronic properties and potential chromophoric behavior.

The oxygen content of four atoms is distributed among the hydroxyl group, carboxamide oxygen, and the two oxygen atoms of the nitro group. This distribution of heteroatoms throughout the molecular structure influences the compound's polarity, hydrogen bonding potential, and overall chemical reactivity. The balanced elemental composition suggests potential for diverse intermolecular interactions and solid-state packing arrangements.

Synonymous Designations and Historical Terminology Evolution

The compound is known by several synonymous designations that reflect its classification within pigment chemistry and industrial applications. Historical terminology evolution shows that this compound has been referenced using various naming conventions, including systematic chemical names and commercial pigment designations. The synonym "2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-" represents the standard Chemical Abstracts Service nomenclature approach.

Alternative designations include "3-Hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(o-tolyl)naphthalene-2-carboxamide," which emphasizes the ortho-tolyl substitution pattern. The terminology "PERMANENT BORDEAUX F2R" reflects commercial pigment classification systems used in industrial applications. These varied designations demonstrate the compound's significance across multiple application domains and the evolution of chemical nomenclature systems over time.

The European Inventory of Existing Commercial Chemical Substances number 229-102-5 provides additional regulatory designation within European chemical registration frameworks. The multiplicity of naming conventions reflects the compound's historical development, commercial significance, and regulatory requirements across different jurisdictions. Understanding these various designations is crucial for comprehensive literature searches and regulatory compliance.

Database identifiers such as DTXSID0064333 in the Distributed Structure-Searchable Toxicity database and Q72499550 in Wikidata provide modern digital referencing systems. These contemporary identifiers facilitate automated database searches and computational chemistry applications. The evolution from traditional chemical naming to digital identifier systems represents the modernization of chemical information management.

Structural Isomerism and Tautomeric Possibilities

The structural framework of 2-naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)- presents significant opportunities for isomerism and tautomeric equilibria, particularly involving the azo-hydrazone tautomerism characteristic of azo compounds. Research has demonstrated that azo compounds, especially those containing beta-naphthol derivatives, can exist in different tautomeric forms depending on environmental conditions and structural features.

The primary tautomeric equilibrium involves the interconversion between the azo form (Ar-N=N-Ar) and the hydrazone form (Ar-NH-N=Ar), where hydrogen transfer occurs between the hydroxyl oxygen and the azo nitrogen. Studies on related beta-naphthol azo pigments have shown that most commercial compounds adopt the hydrazone tautomeric form in the solid state, characterized by the structural motif Ph-NH-N=C. However, specific substitution patterns can influence this equilibrium significantly.

Crystallographic investigations of similar azo compounds have revealed that the preference for hydrazone versus azo forms depends on several factors including substituent effects, crystal packing forces, and hydrogen bonding networks. The presence of electron-donating groups, such as the methyl substituents in this compound, can stabilize certain tautomeric forms through electronic effects. The hydroxyl group at the 3-position of the naphthalene ring provides a hydrogen bonding donor that can participate in intramolecular interactions with the azo nitrogen atoms.

Quantum mechanical calculations and spectroscopic studies have shown that tautomeric equilibria in solution can differ significantly from solid-state preferences. The equilibrium position depends on temperature, solvent polarity, and specific intermolecular interactions. Nuclear magnetic resonance spectroscopy and ultraviolet-visible spectroscopy have been employed to study these equilibria in various solvents, revealing that both forms can coexist in solution under certain conditions.

International Chemical Identifier and Simplified Molecular Input Line Entry System Representation and Digital Identifier Systems

The International Chemical Identifier representation for 2-naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)- provides a standardized textual description of the molecular structure that enables computational processing and database searching. The complete International Chemical Identifier string captures all structural features including connectivity, stereochemistry, and charge distribution in a format that can be processed by chemical informatics software systems.

The International Chemical Identifier Key KDLDNQQRGJAGIS-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, providing a compact identifier suitable for database indexing and rapid structure matching. This key system enables efficient chemical structure searching across large databases while maintaining structural specificity. The standardized format ensures consistent representation across different chemical databases and software platforms.

Digital Identifier Type Value Reference
International Chemical Identifier Key KDLDNQQRGJAGIS-UHFFFAOYSA-N
PubChem Compound Identifier 80857
Simplified Molecular Input Line Entry System CC1=C(C=CC(=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC=C4)C)O)N+[O-]

The Simplified Molecular Input Line Entry System representation provides a linear notation that describes the molecular structure using a standardized syntax for representing atoms, bonds, and molecular connectivity. This representation enables computational analysis, structure-activity relationship studies, and automated chemical database searches. The Simplified Molecular Input Line Entry System format captures the complete molecular structure including the aromatic ring systems, azo linkage, substituent positions, and functional groups.

Modern chemical databases utilize these digital identifier systems to enable sophisticated structure-based searching and molecular similarity analysis. The PubChem Compound Identifier 80857 provides direct access to comprehensive chemical and biological data within the PubChem database system. These standardized identifiers facilitate integration between different chemical databases and enable automated data extraction for computational chemistry applications.

The development of standardized digital identifiers represents a significant advancement in chemical information management, enabling global access to chemical structure data and facilitating collaborative research efforts. These systems support modern cheminformatics applications including virtual screening, structure-activity relationship analysis, and predictive modeling. The universal adoption of these identifier systems has revolutionized chemical database management and scientific communication in the digital age.

Properties

IUPAC Name

3-hydroxy-4-[(2-methyl-4-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-7-3-6-10-21(15)26-25(31)20-14-17-8-4-5-9-19(17)23(24(20)30)28-27-22-12-11-18(29(32)33)13-16(22)2/h3-14,30H,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDNQQRGJAGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064333
Record name 3-Hydroxy-4-((2-methyl-4-nitrophenyl)azo)-N-(o-tolyl)naphthalene-2-carboxamide
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Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6410-32-8
Record name Pigment Red 12
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-(2-(2-methyl-4-nitrophenyl)diazenyl)-N-(2-methylphenyl)-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-4-nitrophenyl)diazenyl]-N-(2-methylphenyl)-
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Record name 3-Hydroxy-4-((2-methyl-4-nitrophenyl)azo)-N-(o-tolyl)naphthalene-2-carboxamide
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Record name 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(o-tolyl)naphthalene-2-carboxamide
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-4-nitrophenyl)diazenyl]-N-(2-methylphenyl)-
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Preparation Methods

Starting Materials

Stepwise Preparation

Step Description Conditions Notes
1 Diazotization of 2-methyl-4-nitroaniline Sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5 °C Formation of the diazonium salt; temperature control is essential to maintain stability
2 Preparation of coupling component solution Dissolution of 3-hydroxy-2-naphthalenecarboxamide derivative in alkaline medium (e.g., sodium hydroxide) The phenolic hydroxyl group is activated under alkaline conditions to facilitate coupling
3 Azo coupling reaction Addition of the diazonium salt solution to the coupling component solution at low temperature The azo bond forms between the diazonium salt and the activated naphthol derivative
4 Isolation and purification Filtration, washing, and drying of the precipitated pigment Ensures removal of impurities and unreacted materials

This method yields the azo pigment with the characteristic red color and stability associated with Pigment Red 17 derivatives.

Detailed Research Findings and Analysis

  • Reaction Control : The diazotization step requires precise temperature control (0–5 °C) to prevent the decomposition of the diazonium salt, which is unstable at room temperature.

  • pH Influence : The coupling reaction is favored under alkaline conditions where the hydroxyl group of the naphthalenecarboxamide is deprotonated, increasing nucleophilicity and facilitating azo bond formation.

  • Substituent Effects : The presence of electron-withdrawing groups such as the nitro group on the aromatic amine influences the reactivity and color properties of the pigment. The methyl substituents on both the diazonium and coupling components affect solubility and hue.

  • Purity and Stability : The pigment formed is insoluble in water, which is typical for azo pigments, contributing to its stability and suitability for industrial applications. Proper washing and drying steps are essential to remove residual salts and by-products.

Data Table Summarizing Key Preparation Parameters

Parameter Description Typical Range/Value Impact on Product
Temperature (Diazotization) Maintains diazonium salt stability 0–5 °C Prevents decomposition, ensures high yield
pH (Coupling) Alkalinity to activate coupling component pH 8–11 Enhances nucleophilicity of phenol group
Reaction Time Duration of coupling reaction 30–60 minutes Ensures complete azo bond formation
Solvent Aqueous acidic for diazotization; alkaline aqueous for coupling Water with HCl/NaOH Controls solubility and reaction rates
Purification Filtration and washing Multiple washes with water Removes impurities, improves pigment quality

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-Naphthalenecarboxamide, 3-hydroxy-4-2-(2-methyl-4-nitrophenyl ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to oxidize the compound, often resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used to reduce the azo group, leading to the formation of hydrazo compounds.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often involving halogenation or nitration reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Hydrazo compounds

  • Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of this compound is in HPLC for the separation and analysis of complex mixtures. The compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations .

Parameter Details
Mobile PhaseAcetonitrile, Water
Additive for MSFormic Acid
Column TypeNewcrom R1 HPLC Column

Dye Production

The compound is also utilized as a dye, specifically as Pigment Red 12. It exhibits high stability and solubility in various solvents, making it suitable for applications in textiles, plastics, and coatings. Its azo group provides vivid coloration properties that are essential in dye chemistry .

Table: Properties of Pigment Red 12

Property Value
ColorRed
ViscosityHigh
Particle Size Range0.2 - 0.5 micrometers
ApplicationsFood, Drugs, Textiles, Paints

Case Studies

  • Pharmacokinetics Studies
    Research has demonstrated the utility of this compound in pharmacokinetics studies where it serves as a model compound for assessing drug absorption and distribution due to its defined chemical structure and properties .
  • Environmental Monitoring
    The compound has been explored in environmental studies for monitoring azo dyes in wastewater due to its stability and detectability through chromatographic methods. Its presence can indicate pollution levels from textile industries .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The azo group can participate in redox reactions, while the aromatic rings can interact with various biological molecules. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug design or as a dye.

Comparison with Similar Compounds

Azo Group Modifications

  • Nitro vs. Chloro/Methoxy Groups : The target compound’s 4-nitro group (electron-withdrawing) red-shifts absorption compared to electron-donating groups like methoxy (-OCH₃) or chloro (-Cl), resulting in deeper hues (e.g., reds vs. yellows) .
  • Substituent Position : The 4-nitro group in the target compound vs. 5-nitro in CAS 6358-47-0 alters conjugation length, affecting color intensity and wavelength .

N-Substituent Variations

  • N-(2-methylphenyl) in the target compound vs.
  • N-(1-naphthyl) in CAS 6407-71-2 introduces bulkier aromatic systems, reducing aggregation in solution and enhancing brightness .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this azo-naphthalenecarboxamide derivative to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical factors influencing azo coupling efficiency, while response surface methodology (RSM) refines optimal conditions. Monitor reaction progress via HPLC or TLC to validate intermediates and final product purity .

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Combine UV-Vis spectroscopy (to study π→π* and n→π* transitions in the azo group, λmax ~400–600 nm) with FT-IR (to confirm carboxamide C=O stretching ~1650 cm⁻¹ and hydroxyl O-H stretching ~3200 cm⁻¹). NMR spectroscopy (¹H/¹³C) resolves substituent effects on the naphthalene ring, while X-ray crystallography provides definitive bond-length and torsion-angle data for the azo linkage .

Q. What are the key applications of this compound in academic research?

  • Methodological Answer : Primarily used as a model system for studying:

  • Azo dye photostability : Investigate isomerization (trans↔cis) under UV light using time-resolved spectroscopy.
  • Metal-ion sensing : Explore chelation properties via fluorescence quenching with transition metals (e.g., Cu²⁺, Fe³⁺).
  • Supramolecular chemistry : Assess self-assembly behavior in nonpolar solvents via SEM or AFM .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 4-position of the phenylazo moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify reactive sites. Experimentally, compare reaction rates with analogs lacking the nitro group (e.g., methyl or methoxy substituents) in SNAr reactions. Use kinetic studies (Eyring plots) to correlate substituent effects with activation energy .

Q. What strategies can resolve contradictions in spectral data for this compound’s tautomeric forms (e.g., keto-enol vs. azo-hydrazone)?

  • Methodological Answer : Employ variable-temperature NMR to detect tautomerization equilibria (e.g., chemical shift coalescence). Complement with solid-state IR to identify hydrogen-bonding patterns indicative of enol dominance. Computational studies (MD simulations) can predict solvent-dependent tautomer populations .

Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?

  • Methodological Answer : Use time-dependent DFT (TD-DFT) to predict absorption/emission spectra of derivatives modified at the carboxamide or arylazo groups. Validate predictions by synthesizing top candidates (e.g., replacing nitro with cyano groups) and comparing experimental vs. calculated λmax values. Prioritize derivatives with red-shifted absorption for solar cell applications .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts formed during synthesis?

  • Methodological Answer : Apply chiral HPLC with cellulose-based columns to resolve cis/trans azo isomers. For polar byproducts (e.g., sulfonated intermediates), use ion-pair chromatography with tetrabutylammonium salts. Confirm purity via high-resolution mass spectrometry (HRMS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across solvents (e.g., DMSO vs. chloroform)?

  • Methodological Answer : Standardize solubility measurements using shake-flask methods under controlled humidity/temperature. Quantify dissolved compound via UV-Vis calibration curves. Investigate solvent-solute interactions (e.g., Hansen solubility parameters) to explain anomalies. Cross-reference with crystallinity data (PXRD) to rule out polymorphic effects .

Q. What experimental and computational approaches reconcile conflicting catalytic activity claims in metal-ion reduction studies?

  • Methodological Answer : Conduct controlled potentiostatic experiments (e.g., cyclic voltammetry) to measure reduction potentials. Pair with XPS analysis to verify metal oxidation states post-reaction. Use molecular docking simulations to assess binding affinity differences between stereoisomers and metal surfaces .

Tables for Key Data

Property Technique Typical Observations Reference
Azo isomerization energyDFT (B3LYP/6-31G*)ΔG‡ ≈ 45–50 kJ/mol for trans→cis transition
Fluorescence quantum yieldSteady-state fluorimetryΦ = 0.12–0.18 in ethanol (λex = 350 nm)
Thermal stability (TGA)Thermogravimetric analysisDecomposition onset: 220–240°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-

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